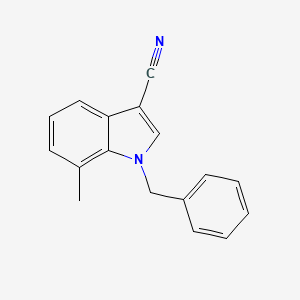

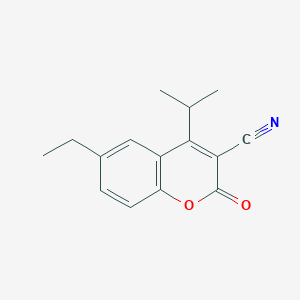

6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Etil-4-isopropil-2-oxo-2H-cromeno-3-carbonitrilo es un compuesto heterocíclico perteneciente a la clase de los 2-oxo-2H-cromeno-3-carbonitrilos. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos como la química, la biología y la medicina .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 2-oxo-2H-cromeno-3-carbonitrilos, incluyendo 6-Etil-4-isopropil-2-oxo-2H-cromeno-3-carbonitrilo, se puede lograr mediante un método de síntesis verde en una sola etapa. Esto implica hacer reaccionar 2-hidroxibenzaldehídos o 2-hidroxiacetofenonas con cianoacetato de etilo bajo ultrasonido de doble frecuencia (baño ultrasónico de 40 KHz y sonda de 20 KHz) . Las condiciones de reacción son suaves y los compuestos se obtienen con un alto rendimiento.

Métodos de Producción Industrial: Los métodos de producción industrial para 2-oxo-2H-cromeno-3-carbonitrilos suelen implicar el uso de catalizadores como la 1,2,3,6-tetrahidroftalimida de potasio, el yodo o los catalizadores de transferencia de fase. Se utilizan comúnmente disolventes como DMF, etanol o agua .

Análisis De Reacciones Químicas

Tipos de Reacciones: 6-Etil-4-isopropil-2-oxo-2H-cromeno-3-carbonitrilo experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas u otras formas reducidas.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el grupo nitrilo o en el anillo de cromeno.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Reactivos como el hidruro de aluminio y litio o el hidrógeno gaseoso con un catalizador.

Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, aminas y cromenos sustituidos .

Aplicaciones Científicas De Investigación

6-Etil-4-isopropil-2-oxo-2H-cromeno-3-carbonitrilo tiene numerosas aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 6-Etil-4-isopropil-2-oxo-2H-cromeno-3-carbonitrilo implica su interacción con varios objetivos moleculares y vías. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para inhibir el crecimiento de microorganismos al interferir con sus procesos celulares. La actividad antioxidante del compuesto se debe a su capacidad para eliminar radicales libres y prevenir el daño oxidativo .

Compuestos Similares:

- 2-Oxo-2H-cromeno-3-carbonitrilo

- 6-Bromo-2-oxo-2H-cromeno-3-carbonitrilo

- 4-Hidroxi-2-oxo-2H-cromeno-3-carbonitrilo

Comparación: 6-Etil-4-isopropil-2-oxo-2H-cromeno-3-carbonitrilo es único debido a sus sustituyentes específicos (grupos etilo e isopropilo) que pueden mejorar sus actividades biológicas en comparación con otros compuestos similares. Estos sustituyentes pueden influir en la solubilidad, la reactividad y la interacción del compuesto con los objetivos biológicos .

Comparación Con Compuestos Similares

- 2-Oxo-2H-chromene-3-carbonitrile

- 6-Bromo-2-oxo-2H-chromene-3-carbonitrile

- 4-Hydroxy-2-oxo-2H-chromene-3-carbonitrile

Comparison: 6-Ethyl-4-isopropyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substituents (ethyl and isopropyl groups) which may enhance its biological activities compared to other similar compounds. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets .

Propiedades

Fórmula molecular |

C15H15NO2 |

|---|---|

Peso molecular |

241.28 g/mol |

Nombre IUPAC |

6-ethyl-2-oxo-4-propan-2-ylchromene-3-carbonitrile |

InChI |

InChI=1S/C15H15NO2/c1-4-10-5-6-13-11(7-10)14(9(2)3)12(8-16)15(17)18-13/h5-7,9H,4H2,1-3H3 |

Clave InChI |

RCYCMRHQGUXGPT-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC2=C(C=C1)OC(=O)C(=C2C(C)C)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)